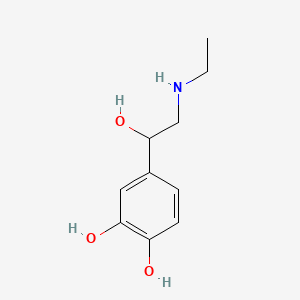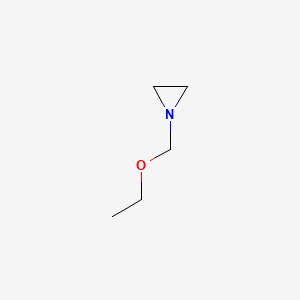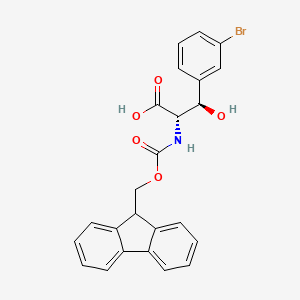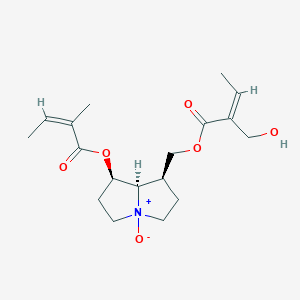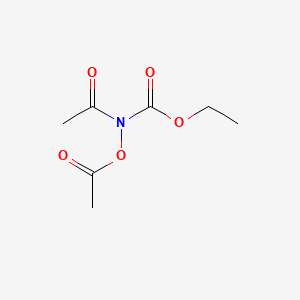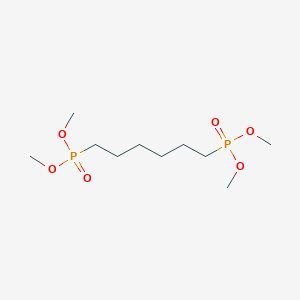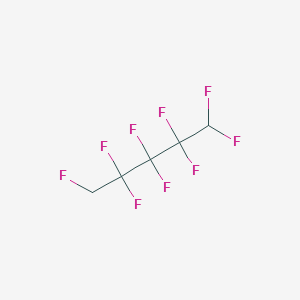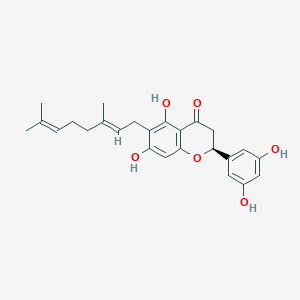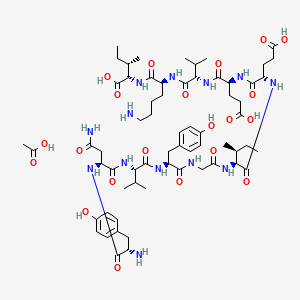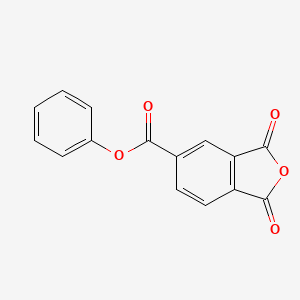
(5-Vinyl-2-furyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Vinyl-2-furyl)methanol: is an organic compound with the molecular formula C7H8O2 It is a derivative of furan, a heterocyclic organic compound, and contains a vinyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Vinyl-2-furyl)methanol can be synthesized through several methods. One common approach involves the reaction of furfural with vinyl magnesium bromide, followed by reduction with sodium borohydride. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (5-Vinyl-2-furyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (5-Vinyl-2-furyl)aldehyde using oxidizing agents such as pyridinium chlorochromate.
Reduction: Reduction of this compound can yield (5-Vinyl-2-furyl)methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed:
Oxidation: (5-Vinyl-2-furyl)aldehyde.
Reduction: (5-Vinyl-2-furyl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (5-Vinyl-2-furyl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive compounds. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be used to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of (5-Vinyl-2-furyl)methanol depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the structure and functional groups of the derivatives.
Comparison with Similar Compounds
(5-Methyl-2-furyl)methanol: Similar structure but with a methyl group instead of a vinyl group.
(5-Formyl-2-furyl)methanol: Contains a formyl group instead of a vinyl group.
(5-Hydroxy-2-furyl)methanol: Contains a hydroxyl group instead of a vinyl group.
Uniqueness: (5-Vinyl-2-furyl)methanol is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties. This vinyl group allows for additional functionalization and the formation of complex molecules that are not easily accessible with other similar compounds.
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(5-ethenylfuran-2-yl)methanol |
InChI |
InChI=1S/C7H8O2/c1-2-6-3-4-7(5-8)9-6/h2-4,8H,1,5H2 |
InChI Key |
MNAMVUPDGBOUQF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
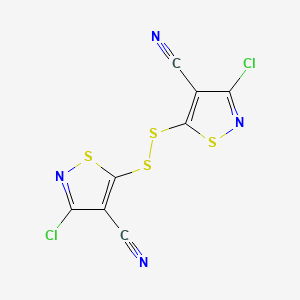
![3,9-Dioxa-7-thiabicyclo[3.3.1]nonane](/img/structure/B14752089.png)
